molecular formula C20H18ClN3O2S B2497452 N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 838620-40-9

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2497452
CAS No.: 838620-40-9
M. Wt: 399.89
InChI Key: CGZPKMNJGFKMNV-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities This compound is characterized by the presence of a benzyl group, a chloro substituent, a methoxyphenyl group, and a methylsulfanyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro and Methylsulfanyl Groups: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.

    Attachment of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA2780 (Ovarian)1.9Induces apoptosis
Compound BHCT-116 (Colon)2.5Cell cycle arrest
Compound CMIA PaCa-2 (Pancreatic)1.0Inhibition of proliferation

These findings suggest that modifications to the core structure can enhance anticancer properties, making this compound a candidate for further development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that related benzamide derivatives exhibit significant activity against bacterial and fungal strains.

Table 2: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound DE. coli15 µg/mL
Compound ES. aureus10 µg/mL
Compound FC. albicans12 µg/mL

The antimicrobial efficacy indicates potential applications in treating infections, particularly those resistant to conventional antibiotics.

Mechanistic Insights

Research has provided insights into the mechanisms by which these compounds exert their biological effects. For example, studies have shown that certain derivatives can modulate pathways involved in cell proliferation and apoptosis, making them valuable in cancer therapeutics.

Case Study: Mechanistic Evaluation in Cancer Cells

A specific study focused on the mechanism of action for one derivative showed that it induced apoptosis in pancreatic cancer cells through the activation of caspases and alteration of mitochondrial membrane potential . This case illustrates the importance of understanding the underlying mechanisms to optimize therapeutic strategies.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro and methoxy groups could enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-chloro-N-(4-hydroxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN3O2SC_{19}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 373.89 g/mol. The compound features a pyrimidine core substituted with various functional groups, which contribute to its biological properties.

Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit antiviral properties. For instance, derivatives of pyrimidines have shown efficacy against viral RNA polymerases, inhibiting their activity significantly in vitro. The IC50 values for these compounds can be as low as 0.26 μM, demonstrating potent antiviral effects against Hepatitis C virus (HCV) .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory activity. In particular, compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Chloro Substitution Enhances binding affinity to target enzymes
Methoxy Group Increases lipophilicity and cellular uptake
Methylthio Group Modulates electronic properties affecting reactivity

These modifications are crucial for optimizing the compound's efficacy and selectivity towards specific biological targets.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • In vitro Assays : In a series of biological assays, the compound showed significant activity in inhibiting tumor growth in mouse models, with IC50 values indicating strong antiproliferative effects against several cancer cell lines .
  • Toxicity Studies : Toxicological assessments revealed that while the compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile, particularly regarding hepatotoxicity and genotoxicity .

Properties

IUPAC Name

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-16-10-8-15(9-11-16)24(13-14-6-4-3-5-7-14)19(25)18-17(21)12-22-20(23-18)27-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZPKMNJGFKMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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